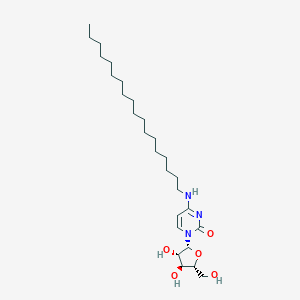
N(4)-Octadecyl-1-arabinofuranosylcytosine
Übersicht
Beschreibung
N(4)-Octadecyl-1-arabinofuranosylcytosine (N(4)-OAFC) is a novel, synthetic nucleoside analog that has been studied for its potential therapeutic applications in cancer and viral diseases. N(4)-OAFC is a modified form of the naturally occurring nucleoside cytosine, which plays an important role in the synthesis of DNA and RNA. N(4)-OAFC is a member of the arabinofuranosylcytosine family of nucleoside analogs, which have been studied for their ability to selectively target and inhibit the replication of certain viruses and cancer cells.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Alkasar-18 is a lipophilic cytotoxic drug chemically derived from cytosine arabinoside (ara-C), which is used in the treatment of various types of cancers . It has shown potent antitumor activity against leukemias and solid tumors .
Drug Delivery Systems
Due to its lipophilic nature, Alkasar-18 is used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells . This enhances the delivery of the drug to the target cells, thereby increasing its efficacy.
DNA Polymerase Alpha Subunit Inhibitors
Alkasar-18 acts as a POLA1 inhibitor, targeting the DNA polymerase alpha subunit . This mechanism of action is particularly useful in the treatment of neoplasms .
Clinical Trials
Alkasar-18 has been involved in several clinical trials. For instance, it has been used in studies evaluating the association between various measures of adiposity and clinical outcomes in Asian patients with atrial fibrillation .
Obesity and Cardiovascular Outcomes
In a study, investigators evaluated the association between various measures of adiposity [BMI and waist circumference (WC)] and clinical outcomes in Asian patients with AF who were prescribed OAC, using a nationwide population-based cohort .
Anticoagulation Survey for Elderly Patients
Alkasar-18 has been used in studies to learn more about what elderly people think of taking anticoagulants that do not have any vitamin K in them. These are called non-VKA oral anticoagulants (NOACs) .
Wirkmechanismus
Alkasar-18, also known as N(4)-Octadecyl-1-arabinofuranosylcytosine or N4-Octadecylcytosine beta-D-arabinofuranoside, is a lipophilic derivative of Ara-C used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells .
Target of Action
The primary target of Alkasar-18 is the enzyme POLA . This enzyme plays a crucial role in DNA replication, making it a key target for many anticancer drugs.
Mode of Action
Alkasar-18 acts as a POLA inhibitor . By inhibiting this enzyme, Alkasar-18 disrupts DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
DNA replication pathway . By inhibiting POLA, Alkasar-18 disrupts the normal process of DNA replication, leading to cell death .
Pharmacokinetics
Pharmacokinetics of Alkasar-18 in healthy mice gave plasma half-lives of t1/2(a) = 10 min and t1/2(b) = 7 - 10 hours . A relatively high proportion of the drug is found in the liver, however with similar elimination kinetics as in plasma . A high proportion of Alkasar-18 is bound to erythrocytes .
Result of Action
The result of Alkasar-18’s action is the disruption of DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells . It has shown potent antitumor activity against leukemias and solid tumors .
Action Environment
The action of Alkasar-18 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .
Eigenschaften
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCEKUGWOYPS-URBBEOKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166385 | |
| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-Octadecyl-1-arabinofuranosylcytosine | |
CAS RN |
158233-67-1 | |
| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)





![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)


![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)